抗增殖选择性 (MTAP缺失 vs 野生型)
PRMT5-IN-41 demonstrates a marked selectivity for MTAP-deleted cancer cells, with an antiproliferative IC₅₀ of 5.8 µM in HCT116 MTAP(-/-) cells compared to 1291.6 µM in isogenic HCT116 WT cells, yielding a 223-fold selectivity ratio . This contrasts sharply with GSK3326595, a SAM-cooperative PRMT5 inhibitor, which is reported not to be selective for MTAP status in MPNST cell lines [1]. The MTAP-status-dependent activity of PRMT5-IN-41 positions it as a tool compound for investigating synthetic lethality mechanisms and for developing targeted therapies in the ~10-15% of human cancers harboring MTAP deletions.
| Evidence Dimension | MTAP-status-dependent antiproliferative selectivity |
|---|---|
| Target Compound Data | HCT116 MTAP(-/-) IC₅₀ = 5.8 µM; HCT116 WT IC₅₀ = 1291.6 µM; selectivity ratio = 223-fold |
| Comparator Or Baseline | GSK3326595: not selective for MTAP status in MPNST cell lines |
| Quantified Difference | PRMT5-IN-41 exhibits >200-fold selectivity for MTAP-null over WT cells; GSK3326595 shows no MTAP-status-dependent selectivity. |
| Conditions | HCT116 isogenic cell line pair; CellTiter-Glo viability assay; 0-10000 nM compound concentration range. |
Why This Matters
This selectivity enables preferential targeting of MTAP-deleted cancer cells while sparing MTAP-proficient normal tissues, a critical differentiator for reducing on-target toxicity in vivo.
- [1] Zhang X, Borcherding DC, Zhang M, et al. Supplemental Figure 2 from MTA-Cooperative PRMT5 Inhibitors Are Efficacious in MTAP-Deleted Malignant Peripheral Nerve Sheath Tumor Models. AACR Figshare, 2025. View Source
